Enhanced Lipophilicity (XLogP3 = 2) vs. Non-Fluorinated Parent (XLogP3 = 1.3): ~5-Fold Increase in Computed Partition Coefficient
Diethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate (target) exhibits a computed XLogP3 of 2, compared to XLogP3 of 1.3 for the non-fluorinated parent diethyl 1H-pyrazole-3,5-dicarboxylate (CAS 37687-24-4) [1]. This represents a ΔlogP of +0.7, corresponding to an approximately 5-fold greater partition coefficient favoring the octanol phase. The 3-fluoropropyl substituent contributes both additional methylene units and the electronegative fluorine atom, which together modulate the compound's hydrophobic surface area without introducing a strong hydrogen bond donor. In contrast, the dimethyl ester analog dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS 1975119-32-4) has a computed ACD/LogP of 0.65 , making the target compound ~22-fold more lipophilic than the dimethyl variant. This differential is critical for blood-brain barrier penetration prediction, cellular permeability, and metabolic stability assessments in drug discovery programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3 / ACD LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | Diethyl 1H-pyrazole-3,5-dicarboxylate (Parent): XLogP3 = 1.3; Dimethyl 1-(3-fluoropropyl) analog: ACD/LogP = 0.65 |
| Quantified Difference | ΔlogP = +0.7 vs. parent (~5-fold); ΔlogP = +1.35 vs. dimethyl analog (~22-fold) |
| Conditions | Computed values from PubChem (XLogP3 algorithm, release 2025.04.14) and ACD/Labs Percepta Platform v14.0 |
Why This Matters
A ΔlogP of +0.7 relative to the unsubstituted parent places the target compound in a more favorable lipophilicity window (logP 1–3) for oral absorption while retaining sufficient aqueous solubility for in vitro assay compatibility.
- [1] PubChem. Diethyl 1H-pyrazole-3,5-dicarboxylate (CID 142184, CAS 37687-24-4). Computed Property: XLogP3 = 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/142184 View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. DOI: 10.1517/17460441003605098. View Source
